An In-Depth Technical Guide to the Physicochemical Properties of N-(4-fluorophenyl)-4-hydroxybenzamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-fluorophenyl)-4-hydroxybenzamide
Abstract
N-(4-fluorophenyl)-4-hydroxybenzamide is a synthetic organic compound featuring a core benzamide structure, which is prevalent in numerous pharmacologically active molecules. The strategic placement of a fluorine atom on one phenyl ring and a hydroxyl group on the other imparts distinct physicochemical characteristics that are critical for its behavior in biological and chemical systems. This technical guide provides a comprehensive analysis of these properties, offering both theoretical insights and validated experimental protocols for their determination. We will delve into the compound's solubility, stability, and spectroscopic profile, providing researchers, particularly those in drug development, with the foundational data and methodologies required for advanced studies.
Chemical Identity and Structure
The fundamental step in characterizing any chemical entity is to establish its unequivocal identity. N-(4-fluorophenyl)-4-hydroxybenzamide is an aromatic amide derivative. Its structure consists of a central amide linkage connecting a 4-fluorophenyl group and a 4-hydroxyphenyl group. This arrangement allows for significant hydrogen bonding capabilities and introduces electronic effects from the electron-withdrawing fluorine and electron-donating hydroxyl group.
| Identifier | Data | Source |
| IUPAC Name | N-(4-fluorophenyl)-4-hydroxybenzamide | - |
| Molecular Formula | C₁₃H₁₀FNO₂ | [1][2] |
| Molecular Weight | 231.22 g/mol | [1][2] |
| CAS Number | Not explicitly assigned in searched literature. | - |
| Appearance | Solid | [1] |
| SMILES String | Fc1ccc(cc1)NC(=O)c2ccc(cc2)O | [1] |
| InChI Key | KLWSUBIYNNYVJA-UHFFFAOYSA-N | [1] |
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// Position nodes C1 -> C2 [style=invis]; C2 -> C3 [style=invis]; C3 -> C4 [style=invis]; C4 -> C5 [style=invis]; C5 -> C6 [style=invis]; C6 -> N7 [style=invis]; N7 -> C9 [style=invis]; C9 -> C11 [style=invis]; C11 -> C12 [style=invis]; C12 -> C13 [style=invis]; C13 -> C14 [style=invis]; C14 -> C15 [style=invis]; C15 -> C16 [style=invis];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N7; N7 -- H8; N7 -- C9; C9 -- O10 [style=double]; C9 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11; C14 -- O17; O17 -- H18; C3 -- F19;
// Aromatic rings node [shape=point, width=0.01, height=0.01]; center1 [pos="!C1,C2,C3,C4,C5,C6"]; center2 [pos="!C11,C12,C13,C14,C15,C16"]; node [shape=circle, style=solid, fixedsize=true, width=0.5, height=0.5, label=""]; ring1 [pos="!C1,C2,C3,C4,C5,C6"]; ring2 [pos="!C11,C12,C13,C14,C15,C16"]; }
Caption: 2D structure of N-(4-fluorophenyl)-4-hydroxybenzamide.
Core Physicochemical Properties
The interplay between the polar hydroxyl and amide groups and the largely nonpolar aromatic rings dictates the compound's fundamental physicochemical behavior. These properties are paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value / Description | Rationale & Significance |
| Melting Point | Not experimentally determined in searched literature. Expected to be a high-melting solid, likely >150°C. | The melting point provides information on purity and lattice energy. The presence of strong intermolecular hydrogen bonds via the amide and hydroxyl groups suggests a high melting point, similar to related compounds like benzamide (125-128°C) and 4-hydroxybenzamide (161-162°C).[3][4] |
| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and ethanol. | Solubility is critical for formulation and bioavailability. The phenolic and amide groups can hydrogen bond with water, but the two phenyl rings confer significant hydrophobicity.[5][6] |
| pKa | Not experimentally determined. The phenolic -OH group is the primary acidic center (expected pKa ~8-10), while the amide N-H is weakly acidic (pKa >17). | The ionization state affects solubility, membrane permeability, and receptor binding. The phenolic hydroxyl group will be deprotonated under basic conditions. |
| LogP | Not experimentally determined. Expected to be moderately lipophilic. | The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, influencing how a drug distributes in the body. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining intrinsic equilibrium solubility.[6] It ensures that the solvent is fully saturated with the compound, providing a thermodynamically stable and reproducible measurement. Quantification by a validated HPLC method ensures accuracy and specificity.
Methodology:
-
Preparation: Add an excess amount of solid N-(4-fluorophenyl)-4-hydroxybenzamide to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove all undissolved solids.[6] This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method (see Section 3.2). Analyze the sample by HPLC with UV detection to determine the precise concentration.
-
Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical and Spectroscopic Characterization
A robust suite of analytical techniques is required to confirm the identity, purity, and structure of N-(4-fluorophenyl)-4-hydroxybenzamide.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the hydroxyl proton. The protons on the 4-hydroxyphenyl ring will appear as two doublets (an AA'BB' system). The protons on the 4-fluorophenyl ring will appear as a complex multiplet due to coupling with both adjacent protons and the ¹⁹F nucleus. The amide N-H and phenolic O-H protons will appear as broad singlets, with chemical shifts that are concentration and temperature-dependent.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the amide will be the most downfield signal (~165-170 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is characteristic.[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present.[9]
-
~3400-3200 cm⁻¹: Broad peak corresponding to the O-H stretch of the phenol and N-H stretch of the amide.
-
~1650 cm⁻¹: Strong, sharp peak for the C=O stretch (Amide I band).
-
~1540 cm⁻¹: N-H bend (Amide II band).
-
~1250 cm⁻¹: C-F stretch.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 231 or 232, respectively. Characteristic fragmentation patterns, such as the cleavage of the amide bond, can provide further structural confirmation.[10][11]
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for assessing the purity of small organic molecules. It separates the main compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is ideal for aromatic compounds like this one.[12][13]
Methodology:
-
System Preparation: Use a standard HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.[12]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (ACN) and water, each containing 0.1% formic or phosphoric acid to ensure sharp peak shapes. A typical starting point is a 50:50 (v/v) mixture. Degas the mobile phase thoroughly.[12][14]
-
Standard & Sample Preparation:
-
Standard: Accurately prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like methanol at a concentration of ~1 mg/mL. Prepare a working standard of ~0.1 mg/mL by dilution.
-
Sample: Prepare the sample to be tested at the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis scan).
-
-
Analysis: Inject the sample and standard solutions. The purity is typically calculated from the peak area of the main component relative to the total area of all peaks in the chromatogram (Area Percent method).
Caption: General workflow for purity analysis by RP-HPLC.
Thermal Stability and Solid-State Characterization
For any compound intended for pharmaceutical use, understanding its behavior under thermal stress and its solid-state form is a regulatory and practical necessity.
Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition profile, and melting behavior of a drug substance.[15] These properties influence manufacturing, storage conditions, and shelf-life.
Experimental Protocol: Simultaneous Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of N-(4-fluorophenyl)-4-hydroxybenzamide into an aluminum or ceramic TGA/DSC pan.
-
Instrument Setup: Place the sample pan in the instrument. Use an empty pan as a reference.
-
Analysis Conditions:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above any expected transitions (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Interpretation:
-
TGA Curve: A plot of mass vs. temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is a measure of thermal stability.
-
DSC Curve: A plot of heat flow vs. temperature. A sharp endothermic peak indicates the melting point of the crystalline solid. Exothermic events can indicate decomposition or crystallization.
-
Caption: Experimental workflow for TGA/DSC analysis.
Crystallinity and Polymorphism
Context: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs".[16] Different polymorphs of the same compound can have vastly different physical properties, including melting point, solubility, and stability, which can profoundly impact the efficacy and safety of a pharmaceutical product.[17][18] While the specific polymorphic forms of N-(4-fluorophenyl)-4-hydroxybenzamide have not been detailed in the searched literature, it is a critical parameter to investigate for any solid drug candidate.
Investigative Causality: The primary technique for identifying and characterizing polymorphs is Powder X-Ray Diffraction (PXRD) . Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." DSC is also a valuable screening tool, as different polymorphs will typically exhibit different melting points or may show solid-solid phase transitions prior to melting. The potential for polymorphism in benzamide derivatives is well-documented, often arising from different hydrogen-bonding networks or molecular packing arrangements.[19][20] A thorough polymorphic screen is a self-validating system; by crystallizing the compound under a wide variety of solvents and conditions, one can confidently identify the most stable form and any metastable forms that might appear during manufacturing or storage.
Conclusion
N-(4-fluorophenyl)-4-hydroxybenzamide possesses a rich set of physicochemical properties derived from its unique chemical architecture. Its solid nature, expected high melting point, and differential solubility are governed by a balance of strong hydrogen-bonding capabilities and significant hydrophobicity. Its identity, purity, and structure can be unequivocally determined through a combination of spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques. Furthermore, its thermal stability and solid-state properties, which are crucial for any potential pharmaceutical application, can be thoroughly investigated using thermal analysis (TGA/DSC) and X-ray diffraction. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug developers working with this and structurally related compounds.
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